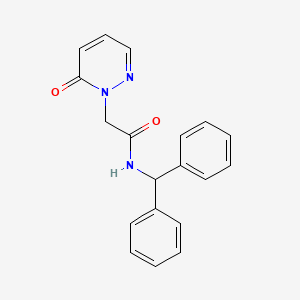![molecular formula C15H24ClNO B2449090 4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride CAS No. 1051919-41-5](/img/structure/B2449090.png)
4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride, also known as 4-PPMP, is a synthetic compound commonly used in scientific research applications. It is a white crystalline solid with a melting point of about 234°C, and is easily soluble in water, alcohol, and ether. It is also known to be relatively stable in air. 4-PPMP is used in a variety of research applications, including biochemical, physiological, and pharmacological studies.
科学研究应用
4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride is used in a variety of scientific research applications. It is commonly used as a tool for studying the pharmacology of drugs, as it can be used to interact with receptors and other molecules in the body. It is also used to study the biochemical and physiological effects of certain compounds. Additionally, 4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride is used in medicinal chemistry research, as it can be used to synthesize compounds with potential therapeutic effects.
作用机制
4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride is known to interact with several receptor systems in the body, including the muscarinic acetylcholine, serotonin, and opioid receptors. It has been shown to act as an agonist at the muscarinic acetylcholine receptor, and as an antagonist at the serotonin and opioid receptors. Additionally, 4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride has been found to interact with certain enzymes in the body, such as acetylcholinesterase and monoamine oxidase, which can lead to biochemical and physiological effects.
Biochemical and Physiological Effects
4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride has been found to have several biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which can lead to increased levels of acetylcholine in the body. This can result in increased muscle contraction and increased heart rate. Additionally, 4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride has been found to inhibit the enzyme monoamine oxidase, which can lead to increased levels of serotonin and other neurotransmitters in the body. This can result in increased alertness, improved mood, and increased appetite.
实验室实验的优点和局限性
4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride has several advantages and limitations for lab experiments. One advantage is that it is relatively stable in air, making it easy to store and handle in the lab. Additionally, it is easily soluble in water, alcohol, and ether, making it easy to incorporate into experiments. However, one limitation is that it is toxic in high concentrations, and should be handled with care in the lab.
未来方向
There are several possible future directions for 4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride. One potential direction is to further explore its interaction with receptor systems and enzymes in the body. Additionally, further research could be done to explore its potential therapeutic effects, as well as its potential applications in medicinal chemistry. Additionally, further research could be done to explore the effects of 4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride on other biochemical and physiological processes in the body. Finally, further research could be done to explore the potential toxicity of 4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride in high concentrations, and to develop strategies to mitigate this toxicity.
合成方法
4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride is synthesized through the reaction of 3-phenylpropyl chloride with piperidine. This reaction is conducted in the presence of sodium hydride as a base, and yields 4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride hydrochloride as the product. The reaction is typically carried out in anhydrous solvents such as toluene or chloroform, and is usually completed within two hours.
属性
IUPAC Name |
4-(3-phenylpropoxymethyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-2-5-14(6-3-1)7-4-12-17-13-15-8-10-16-11-9-15;/h1-3,5-6,15-16H,4,7-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVUBRHIPOBESP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COCCCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2449008.png)
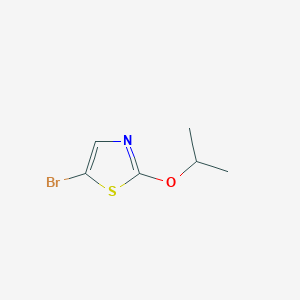
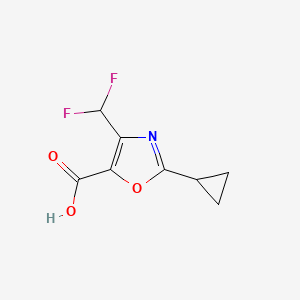
![Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]-](/img/structure/B2449012.png)

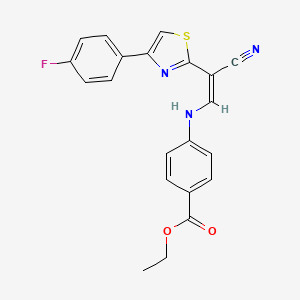
![(E)-3-Ethoxy-2-[4-(1H-pyrazol-5-ylsulfonyl)piperazine-1-carbonyl]prop-2-enenitrile](/img/structure/B2449016.png)
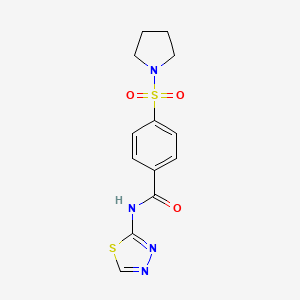

![(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2449020.png)
![N-(2-furylmethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/structure/B2449023.png)

![2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide](/img/structure/B2449026.png)
